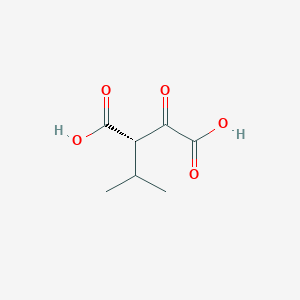

(2S)-2-Isopropyl-3-oxosuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

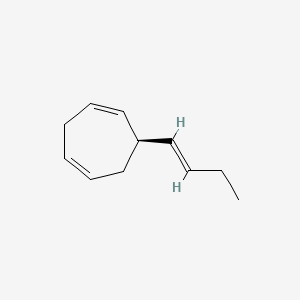

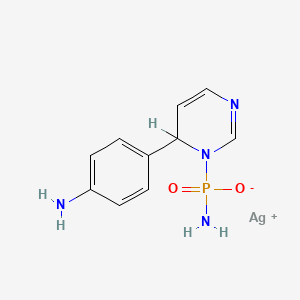

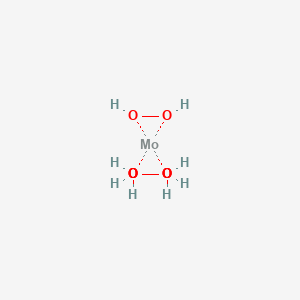

(2S)-2-Isopropyl-3-oxosuccinate, also known as 3-carboxy-4-methyl-2-oxopentanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms this compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa) this compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in a number of food items such as european plum, greenthread tea, pineappple sage, and yautia. This makes this compound a potential biomarker for the consumption of these food products.

(2S)-2-isopropyl-3-oxosuccinic acid is an oxo dicarboxylic acid that is 2-ketosuccinic acid (oxalacetic acid) in which the 3-pro-S hydrogen is substituted by an isopropyl group. It derives from a succinic acid. It is a conjugate acid of a this compound(2-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions : (2S)-2-Isopropyl-3-oxosuccinate is a substrate for 3-isopropylmalate dehydrogenase in the leucine-biosynthesis pathway. The enzyme catalyzes its conversion in the presence of divalent Mg(2+) or Mn(2+) and NAD(+), a crucial step in leucine biosynthesis. Structural analyses of this enzymatic process have been conducted to understand its detailed functional mode (Merli et al., 2010).

Mass Spectrometric Behavior : Studies on the mass spectrometric behavior of related compounds, such as isopropylthio/phenylthiosuccinic acid esters, under electron impact ionization, provide insights into the fragmentation patterns and stability of compounds similar to this compound (Xu et al., 2000).

Atmospheric Chemistry : In atmospheric chemistry, the thermodynamic properties of aliphatic oxo-dicarboxylic acids, such as oxosuccinic acid, are researched for their cloud condensation nuclei activity and effects on atmospheric particulate matter (Frosch et al., 2010).

Synthesis of Organic Compounds : this compound and related compounds are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers. Studies have detailed the synthesis processes and structural characterizations of these compounds (Lu & Zakarian, 2008).

Polymer Science : In polymer science, compounds such as poly(2-isopropyl-2-oxazoline), derived from 2-isopropyl-2-oxazolines, have been studied for their lower critical solution temperature in water and potential applications in responsive materials and drug delivery systems (Contreras et al., 2015).

Photodynamic Therapy : Research into photosensitizers for photodynamic therapy has explored compounds based on the BODIPY chromophore, which exhibit high photostability and effectiveness under various conditions. These studies are relevant to the field of medicinal chemistry and therapeutic applications (Yogo et al., 2005).

Eigenschaften

Molekularformel |

C7H10O5 |

|---|---|

Molekulargewicht |

174.15 g/mol |

IUPAC-Name |

(3S)-2-oxo-3-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1 |

InChI-Schlüssel |

HIIZAGQWABAMRR-BYPYZUCNSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)C(=O)O)C(=O)O |

SMILES |

CC(C)C(C(=O)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)C(=O)O)C(=O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)